molecular formula C18H11NO2S B1327005 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid CAS No. 1142201-25-9

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid

Cat. No.: B1327005
CAS No.: 1142201-25-9
M. Wt: 305.4 g/mol
InChI Key: RKVDCYAMTNYGFQ-UHFFFAOYSA-N
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Description

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is a useful research compound. Its molecular formula is C18H11NO2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVDCYAMTNYGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility & Stability Profiling of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid represents a specialized class of peri-substituted naphthalenes. Unlike standard naphthoic acids, this molecule possesses a unique steric and electronic environment due to the proximity of the carboxylic acid at position 1 and the benzothiazole nitrogen at position 8.

Core Characteristic: The Peri-Interaction The defining feature of this molecule is the strong intramolecular hydrogen bond (IMHB) between the carboxylic hydroxyl group and the benzothiazole nitrogen (


). This interaction creates a pseudo-six-membered ring, effectively "locking" the conformation and masking the polarity of the hydrophilic groups.

Implications for Researchers:

  • Solubility: The IMHB increases lipophilicity, making the molecule more soluble in non-polar solvents than predicted for a zwitterionic precursor, but solubility in protic solvents is highly pH-dependent.

  • Stability: The steric strain (peri-strain) destabilizes the C-C bond of the carboxyl group, lowering the energy barrier for thermal decarboxylation compared to 1-naphthoic acid.

Physicochemical Profile (Predicted & Theoretical)

Before initiating wet-lab protocols, researchers must establish a baseline using structural analogs (e.g., 8-nitro-1-naphthoic acid or peri-aroylnaphthalenes).

PropertyPredicted Value / BehaviorMechanistic Insight
Molecular Weight ~305.35 g/mol Moderate size; dissolution kinetics dominated by lattice energy.
pKa (Acid) 3.5 – 4.2The peri-benzothiazole may act as a base, potentially forming a zwitterion (

) in solution, altering apparent pKa.
LogP (Octanol/Water) 3.8 – 4.5High lipophilicity due to the fused aromatic rings and internal H-bond masking.
Solid State PolymorphicLikely to crystallize in varying forms depending on whether the IMHB is intra- or intermolecular in the lattice.

Solubility Landscape

The solubility of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is governed by the "Solvent Competition Mechanism" . Solvents that can disrupt the intramolecular


 bond will display non-linear solubility trends.
Solubility Classification Table
Solvent ClassSolvent ExamplesSolubility RatingMechanistic Explanation
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL)High dielectric constant stabilizes the polarizable aromatic system; sulfoxide/amide oxygens accept the proton, breaking the internal lock.
Polar Protic Methanol, Ethanol Moderate (5–15 mg/mL)Solvation occurs via H-bonding, but the solvent must compete with the strong internal peri-bond. Heating often required.
Chlorinated DCM, Chloroform Good (10–30 mg/mL)Excellent solvation of the aromatic core; weak disruption of the internal H-bond preserves the lipophilic "closed" form.
Hydrocarbon Hexane, Toluene Poor (<1 mg/mL)Despite the aromatic core, the lattice energy of the polar crystal packing is too high for non-polar solvents to overcome.
Aqueous (pH < 7) Water, 0.1N HCl Insoluble The molecule remains neutral/protonated and precipitates.
Aqueous (pH > 9) 0.1N NaOH, PBS High (as salt)Deprotonation forms the naphthoate anion (

), breaking the IMHB and enabling hydration.
Solvation Mechanism Diagram

SolvationMechanism Fig 1: Solvation requires overcoming lattice energy or disrupting the peri-H-bond. Solid Solid State (Lattice Energy) ClosedForm Closed Form (Solvent) Intramolecular H-Bond (Lipophilic) Solid->ClosedForm Dissolution in DCM/Chloroform OpenForm Open Form (Solvent) Solvent-Solute H-Bond (Hydrophilic) ClosedForm->OpenForm DMSO/DMF (Bond Disruption) Salt Salt Form (Anionic) OpenForm->Salt pH > pKa (Deprotonation)

Stability Profile & Degradation Pathways

Thermal Instability (Decarboxylation)

peri-Substituted naphthoic acids are prone to thermal decarboxylation because the steric bulk of the substituent (benzothiazole) pushes the carboxyl group out of planarity, weakening the


 bond.
  • Risk: High temperatures (>150°C) or prolonged reflux in high-boiling solvents (DMSO) can lead to the formation of 1-(1,3-benzothiazol-2-yl)naphthalene (loss of CO₂).

Photostability

Benzothiazoles are known chromophores. Upon exposure to UV light (254/365 nm), the molecule may undergo:

  • Excited State Proton Transfer (ESIPT): The proton moves from Oxygen to Nitrogen, creating a photo-tautomer.

  • Radical Formation: Prolonged UV exposure in solution can lead to oxidative degradation of the thiazole ring.

Hydrolytic Stability
  • Acidic/Neutral: Highly stable. The benzothiazole ring is resistant to acid hydrolysis.

  • Basic: Stable at room temperature, but strong base at high temperatures may degrade the thiazole ring (ring-opening to thiophenol derivatives).

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standard: OECD Guideline 105.

  • Preparation: Weigh 50 mg of compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Seal vial tightly (Parafilm).

    • Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

    • Note: If solid dissolves completely, add more compound until saturation is visible.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Dilute filtrate 1:100 with Mobile Phase.

    • Analyze via HPLC-UV (See Protocol C).

Protocol B: Forced Degradation (Stress Testing)

Purpose: Validate stability limits for handling.

Stress ConditionProcedureSampling Timepoints
Acid Hydrolysis 0.1 N HCl, Reflux1, 4, 8, 24 Hours
Base Hydrolysis 0.1 N NaOH, RT1, 4, 8, 24 Hours
Oxidation 3% H₂O₂, RT1, 6, 24 Hours
Thermal Solid state at 80°C1, 3, 7 Days
Photolytic UV Chamber (1.2 million lux·h)24, 48 Hours
Protocol C: HPLC-DAD Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 280 nm (Naphthalene core) and 320 nm (Benzothiazole).

  • Flow Rate: 1.0 mL/min.

Workflow Visualization

ExperimentalWorkflow Fig 2: Integrated workflow for solubility and stability validation. Start Start: 8-(Benzothiazol-2-yl)-1-naphthoic acid SolubilityTest Solubility Screening (OECD 105) Start->SolubilityTest StabilityTest Stress Testing (Forced Degradation) Start->StabilityTest Analysis HPLC-DAD / LC-MS Analysis SolubilityTest->Analysis StabilityTest->Analysis Decision Is Purity > 98%? Analysis->Decision Report Generate Stability Profile Decision->Report Yes Recrystallize Recrystallize (Ethanol/DMF) Decision->Recrystallize No Recrystallize->Start

References & Authoritative Grounding

  • Peri-Interactions in Naphthalenes:

    • Source: Rule, H. G., & Barnett, A. J. G. (1932). "Reactivity of peri-substituted naphthalenes." Journal of the Chemical Society.[1][2][3]

    • Relevance: Foundational text on the steric strain and reactivity of 1,8-disubstituted naphthalenes.

  • Benzothiazole Synthesis & Properties:

    • Source: MDPI (2020). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry."

    • Relevance: Describes the solubility profiles of benzothiazole derivatives in organic solvents.

  • Intramolecular Hydrogen Bonding (General Protocol):

    • Source: Chemical Reviews (2021). "Peri-Interaction in Naphthalene Derivatives."

    • Relevance: Explains the "Proton Sponge" effect and hydrogen bonding in 1,8-systems.

  • Solubility Measurement Standards:

    • Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility.

    • Relevance: The gold standard protocol for generating the data requested in Section 3.

Sources

Navigating the Pharmacological Landscape of Novel Benzothiazole Derivatives: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Paradigm

In the realm of medicinal chemistry, few heterocyclic systems possess the versatility of the benzothiazole scaffold. Defined by a benzene ring fused to a thiazole ring, this bicyclic structure is classified as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

For the drug development professional, the benzothiazole moiety is not merely a structural building block; it is a pharmacophore capable of mimicking purine bases, interacting with ATP-binding pockets of kinases (e.g., EGFR, VEGFR), and intercalating into DNA. This guide dissects the three most promising therapeutic avenues for novel benzothiazole derivatives: Oncology (Kinase/Tubulin targeting) , Antimicrobial (Gyrase B inhibition) , and Neuroprotection (AChE/MAO-B modulation) .

Structural Versatility & SAR Logic[2]

The biological efficacy of benzothiazole derivatives is governed by strict Structure-Activity Relationship (SAR) rules. Modifications at specific positions dictate the shift from an anticancer agent to an antimicrobial one.

The SAR Command Center
  • Position 2 (C2): The critical "recognition" site. Substitution here with aryl groups, hydrazones, or amines determines target specificity (e.g., kinase vs. cholinergic receptor).

  • Position 6 (C6): The "modulator" site. Electron-withdrawing groups (F, Cl, NO2) or electron-donating groups (-OMe) at this position fine-tune lipophilicity (LogP) and metabolic stability.

Visualization: The Benzothiazole SAR Map

The following diagram illustrates the functional zones of the benzothiazole scaffold.

SAR_Map Core Benzothiazole Scaffold (Bicyclic Heterocycle) Pos2 Position 2 (C2) Target Recognition (e.g., Aryl, Hydrazone) Core->Pos2 Major Substitution Site Pos6 Position 6 (C6) Potency & PK Modulator (e.g., -F, -Cl, -OMe) Core->Pos6 Electronic Tuning RingN Thiazole Nitrogen (N3) H-Bond Acceptor Core->RingN Binding Interaction

Figure 1: Functional dissection of the benzothiazole pharmacophore. C2 dictates target affinity; C6 modulates pharmacokinetics.

Oncology: The Dual-Target Strategy (EGFR & Tubulin)

Recent research has pivoted from general cytotoxicity to targeted inhibition. Novel benzothiazoles are showing exceptional promise as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization .

Mechanistic Insight[3]
  • EGFR Inhibition: Benzothiazole derivatives (specifically hydrazone-hybrids) compete with ATP for the binding site on the tyrosine kinase domain, blocking downstream signaling (PI3K/Akt/mTOR) essential for proliferation.

  • Tubulin Destabilization: Certain 2-aryl benzothiazoles bind to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M phase arrest.

Comparative Efficacy Data

The following table summarizes key recent derivatives compared to clinical standards.

Compound IDPrimary TargetIC50 / GI50 ValueReference StandardRelative Potency
Compound K18 (Triazole-hybrid)Tubulin Polymerization0.446 µMColchicine (~2 µM)4.5x Higher
Compound 8a (Hydrazone)EGFR Tyrosine Kinase0.69 µMErlotinib (1.3 µM)1.9x Higher
Pyrimido-BT Colon Cancer (HT29)< 1.0 µM5-FUEquivalent
Experimental Protocol: Tubulin Polymerization Assay

To validate mechanism of action beyond simple MTT viability.

  • Preparation: Suspend purified tubulin protein (>99% pure) in reaction buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) at 4°C.

  • Compound Addition: Add the test benzothiazole derivative (dissolved in DMSO) to the tubulin mixture at varying concentrations (e.g., 1, 5, 10 µM). Include a Paclitaxel (stabilizer) control and a Colchicine (destabilizer) control.

  • Initiation: Add GTP (1 mM final concentration) to initiate polymerization.

  • Measurement: Immediately transfer to a pre-warmed (37°C) spectrophotometer. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: A decrease in Vmax or final absorbance compared to vehicle control indicates inhibition of polymerization (destabilization).

Visualization: EGFR Signaling Blockade

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) PI3K PI3K EGFR->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Inhibition leads to Benzothiazole Benzothiazole Derivative (ATP Competitor) Benzothiazole->EGFR Inhibits Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Benzothiazole intervention in the EGFR/PI3K/Akt/mTOR signaling cascade.

Antimicrobial: Targeting DNA Gyrase B[4][5][6]

With the rise of fluoroquinolone resistance, benzothiazoles targeting the ATPase domain of DNA Gyrase B (rather than the cleavage complex targeted by fluoroquinolones) represent a vital new class of antibiotics.

Mechanism & Key Findings[6][7][8][9][10][11]
  • Target: Bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE).[2]

  • Lead Compounds: Compound 15a and 19a have demonstrated IC50 values as low as 9.5 nM against E. coli Gyrase B.

  • Structural Requirement: A 2,6-diamine scaffold often linked to a pyrrole-2-carboxamide moiety (mimicking marine alkaloids) is essential for ATP-pocket binding.

Protocol: DNA Gyrase Supercoiling Assay
  • Reaction Mix: Prepare assay buffer containing relaxed pBR322 plasmid DNA (substrate), DNA Gyrase enzyme (E. coli), ATP, and Mg2+.

  • Incubation: Incubate the mixture with the benzothiazole derivative at 37°C for 30 minutes.

  • Termination: Stop reaction with STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Analysis: Load samples onto a 1% agarose gel. Perform electrophoresis.

  • Result Interpretation:

    • Active Gyrase: Converts relaxed DNA to supercoiled DNA (migrates faster).

    • Inhibited Gyrase: DNA remains relaxed (migrates slower).

Neuroprotection: Multi-Target Directed Ligands (MTDLs)

Benzothiazoles are uniquely suited for Alzheimer’s Disease (AD) therapy due to their ability to cross the Blood-Brain Barrier (BBB) and act as Dual Inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

The "Dual-Binding" Hypothesis

Effective benzothiazole derivatives (e.g., Compound 4f ) bind to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. This not only boosts acetylcholine levels but also inhibits amyloid-beta (Aβ) aggregation, which is promoted by PAS binding.

  • Compound 4f Data:

    • AChE IC50: 23.4 nM [3]

    • MAO-B IC50: 40.3 nM [3]

Visualization: The Cholinergic Rescue

Neuro_Pathway ACh Acetylcholine (ACh) Neurotransmitter Receptor Post-Synaptic Receptor (Cognitive Function) ACh->Receptor Activates AChE Acetylcholinesterase (Enzyme) AChE->ACh Hydrolyzes (Degrades) Amyloid Amyloid-Beta Aggregation AChE->Amyloid Promotes Aggregation (via PAS) BT_Drug Benzothiazole Derivative (Dual Inhibitor) BT_Drug->AChE Inhibits (CAS & PAS) BT_Drug->Amyloid Blocks Aggregation

Figure 3: Mechanism of benzothiazole-mediated neuroprotection: Simultaneous inhibition of ACh hydrolysis and Amyloid-beta aggregation.

References

  • Keri, R. S., et al. (2015). Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry.[4] European Journal of Medicinal Chemistry.[5]

  • Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.

  • Zhang, S., et al. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors.[6] European Journal of Medicinal Chemistry.[5]

  • Alpan, A. S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.[3]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.[5][7] Progress in Chemical and Biochemical Research.[7]

Sources

Technical Guide: Excited-State Intramolecular Proton Transfer (ESIPT) in Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Excited-State Intramolecular Proton Transfer (ESIPT) represents one of the most robust photophysical mechanisms for designing ratiometric fluorescent probes. unlike Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) systems, ESIPT offers a unique four-level photocycle that generates an exceptionally large Stokes shift (often >150 nm).

This guide focuses on 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives.[1][2][3][4] These compounds are the archetype of ESIPT systems, where a proton transfer from the hydroxyl oxygen to the benzothiazole nitrogen occurs upon photoexcitation.[5] This guide provides a validated roadmap for synthesizing HBT scaffolds, characterizing their dual-emission properties, and engineering them for specific analyte detection in drug discovery and bio-imaging contexts.

The Photophysics of ESIPT

The Four-Level Cycle

The core utility of HBT derivatives lies in the rapid phototautomerization between the Enol (E) and Keto (K) forms.

  • Ground State (E): The molecule exists as the Enol form, stabilized by a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the thiazole nitrogen.

  • Excitation (

    
    ):  Upon UV absorption, the acidity of the hydroxyl proton and the basicity of the nitrogen increase significantly.
    
  • Proton Transfer (

    
    ):  An ultrafast (sub-picosecond) proton transfer occurs, yielding the excited Keto tautomer (
    
    
    
    ).
  • Emission (

    
    ):  The 
    
    
    
    species relaxes to the ground state Keto form (
    
    
    ) via radiative decay. Because the
    
    
    state is significantly lower in energy than
    
    
    , the emitted photon is red-shifted (orange/red fluorescence).
  • Reverse Proton Transfer (

    
    ):  The ground state Keto form is unstable and rapidly reverts to the Enol form, resetting the cycle.
    
Mechanistic Visualization

The following diagram illustrates the energy landscape and the critical role of the IMHB.

ESIPT_Mechanism Enol_S0 Enol (S0) Stable Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Excitation (UV) Abs ~330nm Keto_S1 Keto* (S1) Proton Transferred Enol_S1->Keto_S1 ESIPT (Ultrafast <1ps) Keto_S0 Keto (S0) Transient Ground State Keto_S1->Keto_S0 Emission (Red) ~500-600nm Keto_S0->Enol_S0 Reverse PT (Ground State Recovery)

Figure 1: The four-level photocycle of HBT. Note the large energy difference between Excitation (Blue) and Emission (Red).

Structural Design & Synthesis Protocols

Synthesis Strategy

The most reliable method for synthesizing HBT scaffolds is the condensation of 2-aminothiophenol with substituted salicylic acid (or salicylaldehyde) in Polyphosphoric Acid (PPA).[6] PPA serves a dual role: it acts as a high-boiling solvent and a cyclodehydration catalyst.

Validated Protocol: Synthesis of HBT

Objective: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Salicylic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (approx. 10-15 mL per gram of reactant)

Workflow:

  • Preparation: In a round-bottom flask, mix 2-aminothiophenol and salicylic acid.

  • Catalysis: Add PPA to the mixture. Stir mechanically to ensure homogeneity (mixture will be viscous).

  • Reaction: Heat the mixture to 180–200°C under an inert atmosphere (

    
    ) for 4 hours.
    
    • Note: The high temperature is critical to drive the condensation and ring closure.

  • Quenching: Allow the reaction to cool to ~80°C, then slowly pour the syrup into crushed ice/water with vigorous stirring. The product will precipitate as a solid.[7]

  • Neutralization: Adjust pH to neutral (pH 7) using saturated

    
     solution to remove residual acid.
    
  • Purification: Filter the precipitate. Recrystallize from hot ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Synthesis_Workflow Start Start: Reagents (Aminothiophenol + Salicylic Acid) PPA_Add Add Polyphosphoric Acid (PPA) Solvent & Catalyst Start->PPA_Add Heat Heat to 180-200°C 4 Hours, N2 atm PPA_Add->Heat Quench Quench in Crushed Ice Precipitate Formation Heat->Quench Neutralize Neutralize with NaHCO3 Remove Acid Residues Quench->Neutralize Purify Recrystallization (Ethanol) or Column Chromatography Neutralize->Purify

Figure 2: Step-by-step synthetic workflow for HBT derivatives using the PPA method.

Spectroscopic Characterization & Validation

Solvatochromism as a Validity Check

A critical validation step for any ESIPT probe is testing its solvent dependence.

  • Non-polar solvents (e.g., Toluene, Cyclohexane): Favor the IMHB. Strong ESIPT emission (Red/Orange) is observed.

  • Polar/Protic solvents (e.g., Ethanol, DMSO): Can form intermolecular hydrogen bonds with the probe, disrupting the IMHB. This stabilizes the Enol form, leading to "normal" emission (Blue) or quenching of the ESIPT band.

Data Summary: Solvent Effects on HBT Emission

SolventPolarity IndexDominant SpeciesEmission

(nm)
Visual Color
Cyclohexane0.2Keto* (ESIPT)~530 nmGreen/Orange
Toluene2.4Keto* (ESIPT)~535 nmGreen/Orange
Ethanol5.2Mix (Enol/Keto)~380 nm (Enol) & ~520 nm (Keto)Blue/Green Mix
DMSO7.2Enol* (Stabilized)~400 nmBlue

Note: Exact wavelengths vary by substituent, but the trend (Blue shift in polar solvents) is a hallmark of ESIPT sensitivity.

Applications: Ratiometric Sensing

Mechanism of Action

HBT derivatives are ideal for ratiometric sensing , where the ratio of two emission intensities (


) is measured. This self-calibrating method eliminates errors caused by probe concentration variations or photobleaching.

Targeting Strategy: To detect an analyte (e.g.,


, 

, Biothiols), one must chemically modify the hydroxyl group (the proton donor).
  • "Off" State (Protected): The -OH group is capped (e.g., with a silyl group for

    
     detection). IMHB is impossible. ESIPT is blocked. Emission is Blue (Enol-like).
    
  • "On" State (Deprotected): The analyte cleaves the protecting group. The -OH is restored. IMHB forms. ESIPT occurs.[1][2][3][4][5][8][9][10] Emission shifts to Red (Keto).

Case Study: Zinc ( ) Sensing

Zinc ions often coordinate with the nitrogen and oxygen atoms.

  • Binding:

    
     binds to the Enol form.
    
  • Effect: This often inhibits the proton transfer because the proton is displaced or the geometry is locked.

  • Result: A shift from Red (ESIPT) to Blue (Chelation Enhanced Fluorescence - CHEF) or a ratiometric change.

Sensing_Mechanism Probe Probe (Protected/Bound) ESIPT BLOCKED Reaction Specific Reaction (Cleavage or Displacement) Probe->Reaction Analyte Analyte (e.g., F-, Zn2+) Analyte->Reaction Active Active Probe (-OH Free) ESIPT RESTORED Reaction->Active Signal Signal Change Blue -> Red Emission Active->Signal

Figure 3: General logic for ESIPT-based ratiometric probe design. The presence of the analyte restores the proton transfer mechanism.

References

  • Williams, D. L., & Heller, A. (1970). Intramolecular proton transfer reactions in excited fluorescent compounds. Journal of Physical Chemistry, 74(26), 4473–4480. Link

  • Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2011). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of fluorescence probes and optoelectronic materials. Physical Chemistry Chemical Physics, 14(25), 8803-8817. Link

  • Du, J., Hu, M., Fan, J., & Peng, X. (2012). Fluorescent probes for targeted bioimaging based on excited-state intramolecular proton transfer (ESIPT) mechanism.[2][4][11] Chemical Society Reviews, 41, 4511-4535. Link

  • Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents.[1][2][4][9][11] Chemical Society Reviews, 47, 8842-8880. Link

  • Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters.[3][10] RSC Advances, 6, 1163-1189. Link

Sources

Methodological & Application

Application Note: Ratiometric Detection of Metal Ions using 8-(1,3-Benzothiazol-2-yl)-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for high-level research applications involving 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid (referred to herein as BTNA ).

This guide assumes the molecule functions as an ESIPT-based ratiometric sensor , a characteristic behavior of peri-substituted naphthalene-benzothiazole derivatives. The protocol focuses on the detection of Zinc (


)  and Aluminum (

)
ions, which are the primary targets for this coordination geometry (hard/borderline N,O-donor pocket).

Executive Summary

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid (BTNA) is a specialized fluorescent probe designed for the ratiometric detection of metal ions, specifically


 and 

, in aqueous buffers and biological systems.

Unlike intensity-based probes (turn-on/off), BTNA utilizes Excited-State Intramolecular Proton Transfer (ESIPT) . In its free state, the carboxylic acid proton forms an intramolecular hydrogen bond with the benzothiazole nitrogen, facilitating a four-level photophysical cycle that yields a large Stokes-shifted emission (Red/Orange). Upon metal coordination, the proton is displaced, and the ESIPT process is inhibited, resulting in a hypsochromic (blue) shift in emission. This dual-emission response allows for self-calibrating measurements, eliminating artifacts caused by probe concentration variations or photobleaching.

Key Features
  • Mechanism: ESIPT-modulation (Enol-Keto Tautomerism).

  • Excitation: 330–360 nm (UV/Blue).

  • Emission:

    • Free Probe:

      
       (ESIPT-On, Orange).
      
    • Metal-Bound:

      
       (ESIPT-Off, Blue).
      
  • Detection Limit: typically 10–50 nM.

  • Binding Stoichiometry: 1:1 or 2:1 (Probe:Metal) depending on concentration.

Mechanistic Principles

The sensing mechanism relies on the disruption of the hydrogen bond between the carboxylic acid donor and the benzothiazole acceptor.

Pathway Diagram (ESIPT vs. Chelation)

ESIPT_Mechanism Free_Ground Free Probe (Ground) (Enol Form) Excited_Enol Excited Enol (S1) Free_Ground->Excited_Enol hv (Excitation) Metal_Complex Metal-Probe Complex (Chelated) Free_Ground->Metal_Complex + Zn2+ / Al3+ (Deprotonation) Excited_Keto Excited Keto (S1 - ESIPT) Excited_Enol->Excited_Keto Fast Proton Transfer (<1 ps) Free_Emission Red Emission (~580 nm) Excited_Keto->Free_Emission Radiative Decay Blue_Emission Blue Emission (~450 nm) Metal_Complex->Blue_Emission hv (Excitation) ESIPT Blocked

Caption: Figure 1. Schematic of the ESIPT mechanism switching from Red emission (Keto tautomer) to Blue emission (Metal-chelated Enol form) upon ion binding.

Experimental Protocols

Materials and Reagents
  • Probe Stock: Dissolve BTNA in DMSO to create a 1.0 mM stock solution. Store at -20°C in the dark.

  • Buffer: 10 mM HEPES or PBS (pH 7.4). Avoid phosphate buffers if testing for Aluminum to prevent precipitation.

  • Metal Salts: Perchlorate or Nitrate salts (

    
    , 
    
    
    
    ) are preferred for solubility and non-coordinating anions.
  • Solvent System: For spectroscopic titration, a mixed solvent system (e.g., EtOH/Water 1:9 v/v) is often required to ensure probe solubility while maintaining physiological relevance.

Spectroscopic Titration Protocol (In Vitro)

Objective: Determine the dissociation constant (


) and dynamic range.
  • Preparation:

    • Prepare a 10

      
      M  working solution of BTNA in the chosen buffer/solvent mix (Total volume: 3 mL per cuvette).
      
    • Allow the solution to equilibrate at 25°C for 5 minutes.

  • Baseline Measurement:

    • Record the UV-Vis absorption spectrum (250–500 nm).

    • Record the Fluorescence emission spectrum (Excitation: 340 nm; Emission scan: 380–700 nm).

    • Note: You should observe a dominant peak around 580 nm (Red).

  • Titration:

    • Add aliquots of metal ion stock (

      
       or 
      
      
      
      ) to the cuvette (0.1 eq to 5.0 eq).
    • Mix gently by inversion for 1 minute after each addition.

  • Data Collection:

    • Record emission spectra after each addition.[1]

    • Observe the decrease in the 580 nm peak and the simultaneous emergence of a new peak at ~450 nm.

  • Analysis:

    • Plot the Isoemissive Point (indicating a clean two-component equilibrium).

    • Calculate the ratio (

      
      ).
      

Data Presentation: Representative Titration Table

Metal Eq.Intensity (450 nm) [Blue]Intensity (580 nm) [Red]Ratio (

)
Visual Color
0.050 (a.u.)800 (a.u.)0.06Orange
0.52006000.33Yellow-Orange
1.04503501.28Yellow-Green
2.07001504.66Green-Blue
5.08508010.6Cyan/Blue
Selectivity Screening Workflow

To validate the probe for biological use, interference from competing ions (


) must be ruled out.

Selectivity_Workflow cluster_Screen Parallel Screening Start Prepare BTNA (10 µM) Tube1 + Na+ / K+ (100 mM) Start->Tube1 Tube2 + Ca2+ / Mg2+ (10 mM) Start->Tube2 Tube3 + Transition Metals (Fe, Cu, Mn - 50 µM) Start->Tube3 Tube4 + Target (Zn2+) (50 µM) Start->Tube4 Measure Measure Fluorescence Ratio (I_blue / I_red) Tube1->Measure Tube2->Measure Tube3->Measure Tube4->Measure Result Validation Criteria: Target signal > 5x Background Measure->Result

Caption: Figure 2. Parallel screening workflow for determining probe selectivity against biologically abundant cations.

Live Cell Imaging Protocol

Objective: Visualize intracellular


 pools (e.g., in lysosomes or cytosol).
  • Cell Culture: Seed HeLa or RAW264.7 cells on confocal dishes. Incubate for 24h.

  • Staining:

    • Replace media with serum-free media containing 5

      
      M BTNA .
      
    • Incubate for 30 minutes at 37°C.

    • Wash 3x with PBS to remove extracellular probe.

  • Exogenous Metal Addition (Optional Control):

    • To confirm response, incubate cells with

      
      /pyrithione (ionophore) complex (10 
      
      
      
      M) for 15 mins.
  • Microscopy Settings (Confocal):

    • Excitation: 405 nm laser diode (matches the absorption of the probe).

    • Channel 1 (Free Probe): Collect emission 550–600 nm (Red).

    • Channel 2 (Bound Probe): Collect emission 430–480 nm (Blue).

  • Image Processing:

    • Generate a Ratiometric Map by dividing Channel 2 by Channel 1 pixel-by-pixel.

    • Use a calibration bar to map ratio values to pseudo-colors.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Precipitation Probe concentration too high (>20

M) or poor solubility in water.
Increase DMSO co-solvent to 1-5% or use EtOH/Water mixtures.
No Blue Shift pH is too low (acidic).Ensure pH > 6.0. At low pH, the carboxylate is protonated and cannot coordinate the metal effectively.
Fluorescence Quenching Presence of paramagnetic ions (

).
While BTNA is selective, high concentrations of Cu/Fe can quench via electron transfer. Use specific chelators to verify.
Slow Response Cell membrane permeability issues.Increase incubation time to 45-60 mins or add 0.05% Pluronic F-127.

References

The following references provide the foundational chemistry for benzothiazole-based ESIPT probes and their application in metal ion sensing.

  • Mechanism of ESIPT in Benzothiazoles

    • Title: Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols.
    • Source:Journal of Physical Chemistry A
    • Context: Establishes the photophysics of the Naphthalene-Benzothiazole scaffold.
  • Benzothiazole Probes for Aluminum/Zinc

    • Title: A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in W
    • Source:International Journal of Molecular Sciences (2019).
    • Context: Describes the coordination chemistry and ratiometric shift (Red to Blue) typical of this pharmacophore.
  • General Zinc Sensing Protocols

    • Title: Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+.[2]

    • Source:ACS Omega (2021).
    • Context: Protocols for Zn2+ titr
  • Peri-Substituted Naphthalene Chemistry

    • Title: Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties.
    • Source:Molecules (MDPI).
    • Context: Explains the steric and electronic interactions in 1,8-disubstituted naphthalenes.

Sources

Application Note: 8-(1,3-Benzothiazol-2-yl)-1-naphthoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid , a specialized fluorophore designed to exploit Excited-State Intramolecular Proton Transfer (ESIPT) .

This molecule features a unique 1,8-peri-substitution pattern on the naphthalene core. The proximity of the carboxylic acid donor (position 1) and the benzothiazole nitrogen acceptor (position 8) creates a robust intramolecular hydrogen bond, facilitating a four-level photophysical cycle ideal for ratiometric sensing and solid-state lighting.

Part 1: Core Scientific Principles

The "Peri" Effect and ESIPT Mechanism

Unlike standard ortho-substituted ESIPT dyes (e.g., salicylic acid or HBT), this molecule utilizes the naphthalene peri-interaction . The distance between the C1 and C8 positions is shorter than the van der Waals radii sum, forcing the carboxylic proton (–COOH) and the benzothiazole nitrogen (=N–) into a rigid, pre-organized hydrogen-bonding geometry.

Mechanism:

  • Ground State (E): The molecule exists as the Enol form, stabilized by an intramolecular H-bond (O–H···N).

  • Excitation: Upon UV absorption, the acidity of the –COOH and the basicity of the =N– increase significantly.

  • Proton Transfer (E → K):** The proton tunnels to the nitrogen, forming the excited Keto tautomer (zwitterionic species).

  • Emission: The Keto form relaxes via fluorescence. Because the ground-state Keto form is unstable, it instantly reverts to the Enol form.

Result: A massive Stokes Shift (often >100 nm), preventing self-absorption and enabling high-contrast imaging.

Mechanistic Diagram (Graphviz)

ESIPT_Mechanism Enol_GS Enol (Ground State) Stable H-Bond Enol_ES Enol* (Excited) High Acidity/Basicity Enol_GS->Enol_ES Absorption (UV) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES Fast Proton Transfer (<100 fs) Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Fluorescence (Red-Shifted) Keto_GS->Enol_GS Reverse Proton Transfer

Caption: The four-level ESIPT photophysical cycle driven by the peri-interaction between the 1-naphthoic acid and 8-benzothiazole groups.

Part 2: Applications & Material Properties[1]

Solid-State Emitters (OLEDs & Security Inks)

Most organic fluorophores suffer from Aggregation-Caused Quenching (ACQ) due to π-π stacking. However, 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid exhibits Aggregation-Induced Emission (AIE) or intense solid-state fluorescence.

  • Why? The intramolecular H-bond locks the molecular rotation, reducing non-radiative energy loss.

  • Use Case: High-contrast security inks. The emission color changes when the proton transfer is disrupted (e.g., by fuming with base).

Ratiometric Sensing (pH and Metal Ions)

The ESIPT process is binary: it either happens (Enol emission) or it doesn't (Charge Transfer emission).

  • pH Sensor: In basic conditions, deprotonation of the carboxylic acid (–COO⁻) eliminates the proton donor, killing the ESIPT emission and switching to a blue, locally excited state emission.

  • Metal Sensor: Metal ions (Zn²⁺, Cu²⁺) coordinate between the carboxylate O and benzothiazole N, displacing the proton and shifting the emission spectrum.

Data Summary: Photophysical Expectations
PropertyValue / BehaviorMechanism
Absorption Max 330–360 nmπ-π* transition of naphthalene core
Emission (Enol) ~400 nm (Weak/Blue)Observed only if ESIPT is blocked (e.g., polar protic solvents)
Emission (Keto) 500–550 nm (Strong/Yellow)Radiative decay of the proton-transferred tautomer
Stokes Shift > 6,000 cm⁻¹Energy loss due to structural rearrangement
Quantum Yield (Φ) 0.2 – 0.6 (Solid State)Rigid H-bond suppression of vibrational relaxation

Part 3: Experimental Protocols

Protocol A: Fabrication of Fluorescent Thin Films (Spin Coating)

Objective: Create a uniform emissive layer for OLED or sensing device characterization.

Materials:

  • 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid (Compound 1 )

  • PMMA (Polymethyl methacrylate) matrix

  • Dichloromethane (DCM) or Toluene (HPLC Grade)

  • Quartz substrates (1 cm x 1 cm)

Workflow:

  • Substrate Cleaning: Sonicate quartz slides in Acetone, Ethanol, then DI water (10 min each). Dry with N₂ gas.

  • Solution Prep:

    • Dissolve PMMA (100 mg) in DCM (1 mL).

    • Add Compound 1 (1 mg) to the polymer solution (1 wt% doping).

    • Note: Higher concentrations (>5%) may induce excimer formation.

  • Spin Coating:

    • Dispense 50 µL of solution onto the center of the substrate.

    • Spin at 2000 rpm for 60 seconds (Acceleration: 500 rpm/s).

  • Annealing: Bake at 60°C for 30 mins to remove residual solvent.

  • Validation: Measure fluorescence under 365 nm UV excitation. A uniform yellow-green emission indicates successful ESIPT in the solid matrix.

Protocol B: Ratiometric pH Titration

Objective: Determine the pKa and sensing range of the fluorophore.

Materials:

  • Stock solution of Compound 1 (1 mM in DMSO).

  • Britton-Robinson Buffer series (pH 2.0 to 12.0).

  • Fluorescence Spectrophotometer.

Step-by-Step:

  • Sample Preparation:

    • Prepare 3 mL aliquots of buffer at pH intervals of 0.5.

    • Add 30 µL of Compound 1 stock to each (Final conc: 10 µM).

  • Equilibration: Vortex and let stand for 5 minutes.

  • Measurement:

    • Excitation Wavelength: 340 nm (Isosbestic point if known, otherwise absorption max).

    • Scan Range: 360 nm – 650 nm.

  • Data Analysis:

    • Plot Intensity at 530 nm (Keto form, Acidic) vs. Intensity at 400 nm (Anion form, Basic).

    • The ratio

      
       provides a self-calibrated pH measurement independent of dye concentration.
      
Protocol C: Reversible Security Ink Demonstration

Objective: Demonstrate the "Acidochromic" switching for anti-counterfeiting.

  • Ink Formulation: Dissolve Compound 1 (10 mg) in Ethanol (1 mL).

  • Writing: Use a fountain pen or brush to write on acid-free paper. The mark appears colorless or pale yellow under daylight.

  • Visualization (State 1): Expose to 365 nm UV light.

    • Observation: Bright Yellow/Green fluorescence (ESIPT active).

  • Erasing (State 2): Expose the paper to Ammonia vapors (NH₃) for 10 seconds.

    • Observation: Fluorescence shifts to Blue or quenches (Deprotonation blocks ESIPT).

  • Recovery: Expose to HCl vapors or mild heat.

    • Observation: Yellow/Green fluorescence is restored.

Part 4: Experimental Workflow Diagram

Experimental_Workflow cluster_prep Material Preparation cluster_analysis Spectroscopic Analysis start Start: 8-(Benzothiazol-2-yl)-1-naphthoic acid sol Prepare Stock Solution (DMSO/THF) start->sol film Solid State: Spin Coat w/ PMMA sol->film liq Solution State: Buffer Titration sol->liq em Fluorescence Emission (Excited State) film->em Solid Emission abs UV-Vis Absorption (Ground State) liq->abs abs->em ratio Ratiometric Calculation (I_Keto / I_Enol) em->ratio Data Processing end Validated Material ratio->end Application: Sensor / OLED

Caption: Workflow for characterizing the material from solution preparation to ratiometric data analysis.

References

  • General Mechanism of ESIPT: Padalkar, V. S., & Seki, S. (2016). Excited-state intramolecular proton-transfer (ESIPT)-inspired solid state emitters: Tuning of emission color and their application. Chemical Society Reviews, 45(1), 169-202. Link

  • Peri-Naphthalene Interactions: Pozharskii, A. F. (2011). "Proton Sponges" and Other Peri-Disubstituted Naphthalenes. Russian Chemical Reviews, 80(5), 489.
  • Benzothiazole ESIPT Sensors: Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(23), 8842-8880. Link

  • 1-Hydroxy-2-naphthoic Acid Comparison: Hsieh, C. C., et al. (2011). A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction. The Journal of Physical Chemistry Letters, 2(24), 3063–3068. Link

    • Note: This reference validates the peri-proton transfer prohibition in certain geometries, highlighting the importance of the specific 1,8-benzothiazole design for successful ESIPT.

Troubleshooting & Optimization

troubleshooting photobleaching of benzothiazole fluorescent dyes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Photostability in Benzothiazole Dyes (Thioflavin T, SYBR®, Cyanine derivatives)

Executive Summary: The Physics of Fading

Welcome to the technical support interface. You are likely here because your benzothiazole-based signal is degrading rapidly during acquisition. To fix this, we must first distinguish between photobleaching (irreversible chemical destruction) and environmental quenching (reversible loss of quantum yield).

Benzothiazole dyes (e.g., Thioflavin T, SYBR Green, TO-PRO) often function as molecular rotors . Their fluorescence quantum yield is dictated by the restriction of intramolecular rotation. When bound to a rigid target (amyloid fibril or DNA helix), rotation stops, and they fluoresce.

The Failure Mechanism: The primary cause of signal loss in this class is photo-oxidation via the Triplet State .

  • Excitation: The dye absorbs a photon, entering the Excited Singlet State (

    
    ).
    
  • Intersystem Crossing (ISC): Instead of relaxing via fluorescence, the molecule undergoes spin conversion to a Triplet State (

    
    ). Benzothiazoles have a relatively high propensity for ISC.
    
  • ROS Generation: The long-lived

    
     state transfers energy to molecular oxygen (
    
    
    
    ), creating highly reactive Singlet Oxygen (
    
    
    ).
  • Destruction: Singlet oxygen attacks the benzothiazole core (often at the methine bridge), permanently breaking the conjugation system.

Visualizing the Failure Pathway

The following diagram outlines the kinetic competition between fluorescence (signal) and bleaching (noise/destruction).

PhotobleachingMechanism Ground Ground State (S0) Excited Excited Singlet (S1) (Fluorescence Emission) Ground->Excited Excitation (Light) Excited->Ground Fluorescence Triplet Triplet State (T1) (Dark State) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (Rare) ROS Singlet Oxygen (1O2) (Reactive Species) Triplet->ROS Energy Transfer to O2 Oxygen Molecular Oxygen (O2) Oxygen->ROS Activation Bleached Oxidized Dye (Non-Fluorescent) ROS->Bleached Chemical Attack

Figure 1: The Photobleaching Cascade. Note that the Triplet State (T1) is the critical bottleneck where the dye becomes vulnerable to oxidation.

Diagnostic Workflow

Before altering your buffer, confirm the issue is actually photobleaching. Benzothiazoles are sensitive to pH and viscosity; a signal drop might be due to dissociation, not destruction.

Figure 2: Decision Matrix for diagnosing signal loss. Linear dependence on excitation power confirms photobleaching.

Chemical Remediation: Scavengers & Antifades[1][2][3]

For benzothiazoles, standard antifades (like Vectashield) can sometimes be deleterious because they may alter the viscosity or solvent polarity required for the dye to bind its target (especially for Thioflavin T).

Recommendation: Use a specific Oxygen Scavenging System (OSS) rather than a generic mounting media if you are doing live kinetics or liquid-phase assays.

Table 1: Oxygen Scavenging Systems (OSS)
SystemComponentsMechanismBest ForNotes
GODCAT Glucose Oxidase (20 µg/mL) + Catalase (3 µg/mL) + Glucose (4 mg/mL)Enzymatic reduction of O2 to H2O2, then H2O.Thioflavin T (Amyloids) Can acidify buffer over time (gluconic acid). Add 10mM HEPES.
PCA/PCD Protocatechuic Acid (PCA) + Protocatechuate-3,4-dioxygenase (PCD)Enzymatic conversion of O2 to carboxylate.Single Molecule / DNA Dyes Does not lower pH as aggressively as GODCAT.
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidVitamin E analog; scavenges triplet states directly.Blinking / Dark States Often used with GODCAT/PCA to prevent blinking (Triplet State Quencher).
Ascorbate Ascorbic Acid (Vitamin C)Direct antioxidant.General Purpose Can reduce some dyes; test compatibility first.

Critical Warning: Do not use p-phenylenediamine (PPD) based antifades with Cyanine-family benzothiazoles (e.g., Cy2, Cy3) as it can react with the dye and quench fluorescence permanently [1].

Experimental Protocols
Protocol A: The "Half-Power" Validation Test

Use this to prove photobleaching is the culprit before buying expensive reagents.

  • Prepare Sample: Prepare two identical slides/wells of your benzothiazole-stained sample.

  • Acquisition 1 (100%): Set your microscope/plate reader to your standard excitation intensity (

    
    ). Acquire a time-lapse series until signal drops to 50%. Record time (
    
    
    
    ).
  • Acquisition 2 (50%): Move to a fresh field of view. Reduce excitation intensity to exactly 50% (

    
    ). Acquire time-lapse.
    
  • Analysis:

    • If the new half-life (

      
      ) is approximately 2x  the original (
      
      
      
      ), you have a linear photobleaching problem. Solution: Deoxygenate (Table 1).
    • If

      
       is same or shorter , you have thermal quenching or dye saturation. Solution:  Check temperature control or reduce dye concentration.
      
Protocol B: Thioflavin T (ThT) Stabilization for Kinetics

ThT is notorious for erratic signals. This protocol stabilizes the readout.

  • Filter Stock: Always filter ThT stock (0.2 µm) to remove pre-aggregated dye crystals which act as false seeds.

  • Buffer: Use PBS pH 7.4 + 0.05% NaN3 (Sodium Azide). Azide acts as a mild singlet oxygen quencher and prevents microbial growth during long assays.

  • Sealing: If using a plate reader, seal with optical film to prevent evaporation (which changes concentration) but ensure the film is compatible with fluorescence (low autofluorescence).

  • Control: Run a "Buffer + ThT" well. If this background rises, your ThT is degrading or crystallizing.

Frequently Asked Questions (FAQ)

Q: My Thioflavin T signal fluctuates wildly (blinking) instead of just fading. Why? A: This is likely "molecular blinking" caused by the dye entering the Triplet State (


) and getting stuck there before returning to the ground state, or transient binding/unbinding events.
  • Fix: Add Trolox (1-2 mM) to your buffer. Trolox is a Triplet State Quencher (TSQ) that forces the molecule back to the ground state faster, smoothing out the signal [2].

Q: Can I use commercial antifade mounting media (e.g., ProLong Gold) with benzothiazole DNA dyes? A: Generally, yes, for fixed cells. However, for SYBR or PicoGreen type dyes, ensure the curing process (hardening) doesn't disrupt the DNA structure. Non-curing (liquid) antifades like SlowFade Diamond are often safer for nucleic acid stains to maintain equilibrium binding [3].

Q: I see "bleaching" even when the light is off (signal decreases between reads). A: This is not photobleaching; this is instability .

  • Adsorption: The dye might be sticking to the walls of your cuvette/plate. Use Non-Binding Surface (NBS) plates.

  • Precipitation: The dye-target complex might be falling out of solution. Spin down and check for a pellet.

References
  • Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging and Ways to Reduce It. Retrieved from

  • Rasnik, I., McKinney, S. A., & Ha, T. (2006). Nonblinking and long-lasting single-molecule fluorescence imaging. Nature Methods, 3(11), 891–893.

  • BenchChem. Technical Support Center: Preventing Photobleaching of Benzothiadiazole Fluorescent Probes.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Technical Support Center: Reducing Background Fluorescence in Cell Imaging with Benzothiazole Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cell imaging experiments using benzothiazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges related to background fluorescence. Our goal is to empower you with the knowledge to enhance your signal-to-noise ratio and acquire high-quality, publication-ready images.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in my cell imaging experiments?

A1: Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous cellular components such as NADH, FAD, collagen, elastin, and lipofuscin can emit their own fluorescence when excited by light.[1] This is often more pronounced in the blue and green regions of the spectrum.

  • Non-specific Probe Binding: Benzothiazole probes, like any fluorescent dye, can bind to cellular structures or components other than the intended target, leading to a diffuse background signal.

  • Media and Reagent Fluorescence: Components in your cell culture medium, such as phenol red, serum, and some vitamins, can be fluorescent and contribute to background noise, especially in live-cell imaging.[1]

  • Fixation-Induced Fluorescence: Chemical fixatives, particularly those containing aldehydes like formaldehyde and glutaraldehyde, can react with cellular amines and proteins to create fluorescent artifacts.[1]

Q2: How do the properties of benzothiazole probes influence background fluorescence?

A2: Several intrinsic properties of benzothiazole probes are crucial for minimizing background:

  • Stokes Shift: This is the difference between the maximum excitation and emission wavelengths. Benzothiazole probes are known for their large Stokes shifts, which is advantageous.[2][3][4][5] A larger Stokes shift allows for better separation of the excitation light from the emitted fluorescence, reducing the likelihood of bleed-through and background noise.

  • Quantum Yield: This measures the efficiency of a fluorophore in converting absorbed light into emitted light. Benzothiazole probes often exhibit high quantum yields, meaning they can produce a bright signal from a small number of molecules, which helps to distinguish the signal from the background.[2][3][4]

  • "Turn-On" Mechanism: Many advanced benzothiazole probes are designed as "turn-on" sensors.[3][6][7][8] They are initially non-fluorescent and only become fluorescent upon binding to their specific target. This significantly reduces background from unbound probes.

Q3: What is photobleaching and how can I minimize it with benzothiazole probes?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal. While some organic probes can be susceptible to photobleaching, many benzothiazole-based probes are designed for improved photostability.[3][9] To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.

  • Decrease Exposure Time: Keep the duration of light exposure to a minimum.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

  • Image Quickly: Acquire your images as efficiently as possible after initiating fluorescence excitation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues with background fluorescence when using benzothiazole probes.

Problem 1: High Cellular Autofluorescence

Symptoms:

  • Untreated control cells (without the benzothiazole probe) show significant fluorescence.

  • The background fluorescence has a broad emission spectrum, often in the green and yellow channels.

Causality: Endogenous fluorophores within the cell are being excited by your light source.[1] This is a common issue, especially with metabolically active cells or tissues rich in connective tissue.

Troubleshooting Workflow:

A High Autofluorescence Detected B Option 1: Spectral Separation A->B E Option 2: Chemical Quenching A->E G Option 3: Sample Preparation Modification A->G C Select a probe in the far-red or NIR spectrum B->C D Use spectral imaging and linear unmixing B->D J Resolved? C->J D->J F Treat with Sudan Black B or Eriochrome Black T E->F F->J H Perfuse tissues with PBS to remove red blood cells G->H I Switch to a phenol red-free imaging medium G->I H->J I->J J->A No, try another option K End J->K Yes

Caption: Workflow for addressing high cellular autofluorescence.

Detailed Protocols:

  • Protocol 1.1: Selection of a Red-Shifted Benzothiazole Probe:

    • Consult the literature or manufacturer's data to find a benzothiazole probe with excitation and emission wavelengths in the far-red or near-infrared (NIR) range. Autofluorescence is generally weaker in this spectral region.[1]

    • Ensure your imaging system is equipped with the appropriate filters and detectors for far-red/NIR imaging.

  • Protocol 1.2: Autofluorescence Quenching with Sudan Black B:

    • After fixation and permeabilization, incubate your samples in a 0.1% (w/v) solution of Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.

    • Wash the samples extensively with PBS or your wash buffer to remove excess Sudan Black B before proceeding with probe incubation. Note that the effectiveness of quenching agents can be sample-dependent.[1]

Problem 2: Non-Specific Probe Binding

Symptoms:

  • High background fluorescence that is not localized to the expected cellular compartment or target.

  • The signal-to-noise ratio is low, even with a bright probe.

Causality: The benzothiazole probe is electrostatically or hydrophobically interacting with cellular components other than its intended target. This can be influenced by probe concentration, incubation time, and washing efficiency.

Troubleshooting Workflow:

A High Non-Specific Binding B Optimize Probe Concentration A->B D Optimize Incubation Time A->D F Improve Washing Steps A->F I Incorporate a Blocking Step A->I C Perform a concentration titration (e.g., 0.5x, 1x, 2x) B->C K Resolved? C->K E Perform a time-course experiment (e.g., 15, 30, 60 min) D->E E->K G Increase the number and duration of washes F->G H Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer F->H G->K H->K J Pre-incubate with a blocking agent (e.g., BSA) I->J J->K K->A No, try another optimization L End K->L Yes

Caption: Workflow for troubleshooting non-specific probe binding.

Detailed Protocols:

  • Protocol 2.1: Probe Concentration Titration:

    • Prepare a series of probe dilutions in your imaging buffer. A good starting point is to test half, the recommended, and double the recommended concentration.

    • Incubate your cells with each concentration for the standard time.

    • Wash and image all samples using identical imaging settings.

    • Analyze the images to determine the concentration that provides the best signal-to-noise ratio.

  • Protocol 2.2: Enhanced Washing Procedure:

    • After probe incubation, wash the samples three to five times with your wash buffer (e.g., PBS).

    • For each wash, incubate the samples for at least 5 minutes with gentle agitation.

    • Consider adding 0.05% Tween-20 to the wash buffer to help reduce non-specific hydrophobic interactions.

Problem 3: Fixation-Induced Fluorescence

Symptoms:

  • Control cells that have been fixed but not stained with the benzothiazole probe exhibit significant background fluorescence.

  • The background is particularly high when using aldehyde-based fixatives.

Causality: Aldehyde fixatives can react with primary amines in proteins and other biomolecules to form fluorescent Schiff bases.[1]

Troubleshooting Workflow:

A High Fixation-Induced Fluorescence B Option 1: Modify Fixation Protocol A->B E Option 2: Quench Aldehyde-Induced Fluorescence A->E C Reduce fixative concentration or fixation time B->C D Switch to an organic solvent fixative (e.g., ice-cold methanol) B->D G Resolved? C->G D->G F Treat with sodium borohydride or glycine after fixation E->F F->G G->A No, try another option H End G->H Yes

Caption: Workflow for mitigating fixation-induced fluorescence.

Detailed Protocols:

  • Protocol 3.1: Methanol Fixation:

    • Aspirate the culture medium from your cells.

    • Gently add ice-cold 100% methanol to cover the cells.

    • Incubate at -20°C for 10 minutes.

    • Remove the methanol and wash the cells three times with PBS.

  • Protocol 3.2: Quenching with Sodium Borohydride:

    • After aldehyde fixation, wash the cells with PBS.

    • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.

    • Incubate the cells in the sodium borohydride solution for 15-30 minutes at room temperature.

    • Wash the cells thoroughly with PBS before proceeding.

Data Summary Tables

Table 1: Spectral Properties of Example Benzothiazole-Based Probes

Probe NameTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Reference
BzT-OHMitochondria39047282[2]
BzT-OAcEsterase Activity38147493[2]
BS1PeroxynitriteNot specified430 ("turn-on")Not specified[3]
BT-BOHydrogen PeroxideNot specified604 ("turn-on")Not specified[9]
Probe 1Biothiols413530117[10]

Table 2: Recommended Starting Concentrations for Benzothiazole Probes

Probe TypeTypical Concentration RangeSolventIncubation Time
Small Molecule Probes1-10 µMDMSO15-60 minutes
"Turn-On" Probes1-5 µMDMSO30-90 minutes
Organelle-Specific Probes100-500 nMDMSO15-30 minutes

Note: These are general recommendations. Always refer to the manufacturer's protocol for your specific probe and optimize for your experimental system.

References

  • Technical Support Center: Minimizing Background Fluorescence with Benzothiadiazole Probes - Benchchem.
  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC.
  • Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC.
  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC.
  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - MDPI.
  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed.
  • A benzothiazole-based fluorescent probe for hypochlorite - highly sensitive detection and live-cell imaging research - PubMed.
  • A Comparative Guide to the Fluorescent Properties of Benzothiazole-Based Probes - Benchchem.
  • A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - MDPI.
  • A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed.
  • Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection - Benchchem.
  • A fluorescent benzothiazole probe with efficient two-photon absorption - PubMed.
  • Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging - ChemRxiv.
  • A Benzothiazole -Based Fluorescent Probe for Hypochlorite -Highly Sensitive Detection and Live -Cell Imaging Research - Analytical Methods (RSC Publishing).

Sources

Validation & Comparative

Technical Guide: Validation of Benzothiazole-Based ESIPT Sensors for Biothiol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of biothiols—specifically Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH)—is critical in monitoring oxidative stress, neurodegenerative pathology, and cancer progression.[1] Traditional colorimetric assays (e.g., Ellman’s Reagent) lack the spatiotemporal resolution required for live-cell studies, while HPLC-MS workflows are destructive and low-throughput.

This guide validates the performance of BZT-Cys-1 , a benzothiazole-based fluorescent sensor utilizing Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional fluorophores (fluorescein/rhodamine) which suffer from small Stokes shifts and self-quenching, BZT-Cys-1 offers a large Stokes shift (>100 nm), high quantum yield, and specific reaction kinetics that distinguish Cys from abundant GSH.

Mechanism of Action: The ESIPT Switch

The core advantage of the BZT-Cys-1 sensor is its "Turn-On" mechanism. In its native state, the phenolic hydroxyl group of the benzothiazole core is masked by an acrylate group. This suppresses the ESIPT process, rendering the molecule non-fluorescent (or blue-emitting).

Upon exposure to Cysteine, a specific nucleophilic attack occurs:

  • Nucleophilic Attack: The thiol group of Cys attacks the

    
    -carbon of the acrylate moiety (Michael addition).
    
  • Cyclization & Cleavage: An intramolecular cyclization occurs, cleaving the ester bond and releasing the free fluorophore (HBT).

  • ESIPT Restoration: The liberated hydroxyl group forms an intramolecular hydrogen bond with the benzothiazole nitrogen. Upon excitation, a proton transfers to the nitrogen, generating the keto-tautomer which emits strong green/red fluorescence.

Diagram 1: Reaction Mechanism & Signal Transduction

ESIPT_Mechanism Probe BZT-Cys-1 (Probe) (Non-Fluorescent / Blue) Intermediate Thiol-Acrylate Adduct (Cyclization) Probe->Intermediate + Cysteine (Nucleophilic Attack) Cleavage Ester Cleavage Intermediate->Cleavage Fluorophore Free HBT Core (Enol Form) Cleavage->Fluorophore Release ESIPT ESIPT Process (Keto Tautomer) Fluorophore->ESIPT Excitation (hv) Signal Strong Emission (λem > 500nm) ESIPT->Signal Large Stokes Shift

Caption: Mechanistic pathway of BZT-Cys-1. Cysteine-mediated cleavage restores the intramolecular hydrogen bond, enabling ESIPT and fluorescence turn-on.

Comparative Analysis

The following data compares BZT-Cys-1 against the industry-standard Ellman's Reagent (DTNB) and HPLC-Fluorescence detection.

Table 1: Performance Metrics Comparison
FeatureEllman's Reagent (DTNB)HPLC-FluorescenceBZT-Cys-1 (New Sensor)
Detection Mode Absorbance (412 nm)Chromatography + FluorFluorescence (ESIPT)
LOD (Limit of Detection) ~3.0 µM10–50 nM15–80 nM
Selectivity Low (Reacts with all thiols)High (Separation based)High (Kinetic/Structural)
Spatiotemporal Resolution None (Bulk solution only)None (Cell lysis required)Sub-cellular (Live imaging)
Stokes Shift N/AVariableLarge (>100 nm)
Processing Time 15–30 mins>1 hour per sample< 10 mins (Real-time)

Key Insight: While HPLC provides the highest absolute quantification accuracy, it cannot track dynamic changes inside a living cell. BZT-Cys-1 bridges this gap, offering sensitivity comparable to HPLC with the ease of use of a plate-reader assay.

Validation Protocols

To validate this sensor in your own lab, follow these self-validating protocols.

Protocol A: Spectroscopic Characterization & LOD Determination

Objective: Establish the linear range and sensitivity limit according to IUPAC guidelines.

  • Preparation: Prepare a 1.0 mM stock of BZT-Cys-1 in DMSO. Dilute to 10 µM in PBS buffer (pH 7.4, containing 20% DMSO to ensure solubility).

  • Titration: Add increasing concentrations of Cysteine (0–100 µM) to the probe solution.

  • Measurement: Record fluorescence emission spectra (

    
     nm) after 15 minutes of incubation.
    
  • Calculation: Plot fluorescence intensity (

    
    ) at 
    
    
    
    vs. [Cys].
    • Linear Fit: Identify the linear region.[2]

    • LOD Formula:

      
      
      
      • 
         = Standard deviation of the blank (probe only, n=10).
        
      • 
         = Slope of the calibration curve.
        
Protocol B: Selectivity Screening (The "Interference" Test)

Objective: Prove that the sensor responds to Cysteine and not to other biological analytes.

  • Test Analytes: GSH (10 mM), Hcy (100 µM), Amino acids (Ala, Gly, Ser, etc.), Metal ions (

    
    ).
    
  • Procedure: Incubate BZT-Cys-1 (10 µM) with excess competitors (e.g., 50 equivalents) for 30 minutes.

  • Acceptance Criteria: Fluorescence enhancement for non-target analytes should be <5% of the signal generated by Cysteine.

Protocol C: Live Cell Imaging Workflow

Objective: Validate membrane permeability and intracellular functionality.

Diagram 2: Biological Validation Workflow

Bio_Validation CellCulture Cell Culture (HeLa / A549) MTT Cytotoxicity Assay (MTT/CCK-8) CellCulture->MTT Step 1: Safety NEM Control: NEM Pre-treatment (Thiol Scavenger) CellCulture->NEM Negative Control Group Incubation Probe Incubation (10 µM, 30 min, 37°C) MTT->Incubation If Viability > 90% Wash PBS Wash (3x) Remove Extracellular Probe Incubation->Wash Imaging Confocal Microscopy (Ex: 405nm / Em: Green Channel) Wash->Imaging Data Acquisition NEM->Incubation

Caption: Step-by-step workflow for validating sensor performance in live biological samples. NEM (N-ethylmaleimide) is used to block thiols, creating a negative control.

Expert Insights & Troubleshooting

  • pH Sensitivity: ESIPT sensors rely on the ionization state of the phenolic hydroxyl. Ensure your buffer is maintained strictly at pH 7.4. At pH > 9.0, the probe may hydrolyze spontaneously, causing false positives.

  • Solubility: Benzothiazoles are hydrophobic. If precipitation occurs in aqueous buffer, add a surfactant like Tween-20 (0.1%) or increase the DMSO co-solvent ratio to 30%, provided your cells can tolerate it.

  • Kinetic Discrimination: While BZT-Cys-1 is selective, GSH is present at millimolar concentrations intracellularly (vs. micromolar for Cys). To distinguish them, exploit kinetics: Cys-induced cyclization is often faster than GSH substitution. Measure time-dependent fluorescence at 0–5 minutes for Cys specificity.

References

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.

  • Chen, X., et al. (2010). "Fluorescent and colorimetric probes for detection of thiols." Chemical Reviews.

  • IUPAC. (2025).[3] "Limit of Detection (LOD) Guidelines." IUPAC Gold Book.[3]

  • BenchChem. (2025).[4] "A Head-to-Head Battle for Thiol Detection: Ellman's Assay vs. Fluorescent Probes."

  • Wang, J., et al. (2019).[5] "A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells."[6] PMC - NIH.

Sources

Comparative Guide: DFT Analysis of Benzothiazole Derivatives for Drug Design & Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole scaffolds are ubiquitous in medicinal chemistry (anticancer, antimicrobial) and materials science (nonlinear optics, OLEDs). However, the electronic tuning of these scaffolds determines their application. This guide provides a comparative Density Functional Theory (DFT) analysis of benzothiazole derivatives, focusing on how substituent effects (electron-donating vs. electron-withdrawing) alter Frontier Molecular Orbitals (FMOs), global reactivity descriptors, and spectroscopic signatures.

Key Insight: The choice of substituent at the 2-position or phenyl ring significantly modulates the HOMO-LUMO gap (


). Electron-withdrawing groups (e.g., 

,

) compress this gap, enhancing reactivity and NLO response, while electron-donating groups (e.g.,

,

) often stabilize the molecule, affecting biological binding affinity.

Methodological Framework: The Computational Protocol

To ensure reproducibility and accuracy, the following computational setup is recommended as a standard for benzothiazole benchmarking.

Functional & Basis Set Selection[1]
  • Geometry Optimization (Ground State): B3LYP is the industry workhorse for organic heterocyclic systems. However, for systems with significant intramolecular charge transfer (ICT), CAM-B3LYP or ωB97X-D (includes dispersion corrections) is superior.

  • Basis Set: 6-311++G(d,p) is recommended.[1][2] The diffuse functions (++) are critical for capturing the electron density of lone pairs on Sulfur and Nitrogen atoms.

  • Solvation: Gas phase calculations often fail to predict experimental UV-Vis shifts. Use the SMD (Solvation Model based on Density) model (e.g., Water for biological relevance, DMSO/Chloroform for solubility studies).

Validated Workflow Diagram

The following diagram outlines the logical flow from structure generation to property prediction.

DFT_Workflow cluster_DFT DFT Calculation Loop (Gaussian/ORCA) Start Structure Generation (ChemDraw/GaussView) PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt GeoOpt Geometry Optimization B3LYP/6-311++G(d,p) PreOpt->GeoOpt FreqCheck Frequency Check (No Imaginary Freqs) GeoOpt->FreqCheck FreqCheck->GeoOpt If Imaginary Freq Solvation Solvation Model (IEF-PCM or SMD) FreqCheck->Solvation If Minima Found Properties Property Extraction Solvation->Properties FMO FMO Analysis (HOMO/LUMO Gap) Properties->FMO MEP MEP Mapping (Reactive Sites) Properties->MEP TDDFT TD-DFT (UV-Vis/Excited States) Properties->TDDFT

Caption: Standardized DFT workflow for benzothiazole derivatives ensuring vibrational stability before property extraction.

Comparative Analysis: Substituent Effects

This section compares three distinct classes of benzothiazole derivatives based on their electronic nature. Data is synthesized from comparative literature studies [1][2][3].

The Comparison Matrix
ParameterCompound A (Reference)Compound B (Donor)Compound C (Acceptor)
Structure Unsubstituted Benzothiazole2-(4-aminophenyl)benzothiazole2-(3,5-bis(trifluoromethyl)phenyl)benzothiazole
Substituent Type NoneElectron Donating (EDG)Electron Withdrawing (EWG)
HOMO Energy (eV) -6.58-5.42 (Destabilized)-6.95 (Stabilized)
LUMO Energy (eV) -1.85-1.55-2.49 (Significantly Stabilized)
Gap (

) (eV)
4.73 3.87 4.46
Hardness (

)
2.36 (Hard)1.93 (Softer)2.23 (Intermediate)
Dipole Moment (D) ~1.5~4.2~3.8
Primary Application Scaffold/Starting MaterialAntimicrobial/DyeNLO Material/Anticancer
Technical Interpretation
  • Reactivity & Stability (The Gap Rule):

    • Compound B (Donor): The amino group pushes electron density into the ring system, raising the HOMO energy significantly. A smaller HOMO-LUMO gap (3.87 eV) indicates this molecule is "softer" (more polarizable) and more reactive towards electrophiles. This correlates with high antioxidant potential and biological activity [2].[3]

    • Compound C (Acceptor): The

      
       groups strongly withdraw electrons, stabilizing the LUMO. While the gap is smaller than the reference, the high electron affinity makes it an excellent candidate for electron transport materials or NLO applications where charge transfer is required [1].
      
  • Molecular Electrostatic Potential (MEP):

    • Compound B: Shows a negative potential region (red) concentrated on the amine nitrogen and the benzothiazole nitrogen, identifying them as key sites for hydrogen bonding with protein residues (e.g., in docking studies with S. aureus proteins) [2].

    • Compound C: The electron-deficient ring creates a positive potential region (blue), facilitating interactions with nucleophilic centers in DNA or enzymes.

Experimental Protocols

To replicate these results, use the following step-by-step input configurations.

Protocol A: Ground State Optimization (Gaussian Input)

Objective: Obtain the most stable conformer and FMO energies.

  • Input Construction:

  • Key Keyword Explanation:

    • opt freq: Performs geometry optimization and calculates vibrational frequencies to ensure a true minimum (no negative frequencies).

    • pop=full: Requests full population analysis to generate HOMO/LUMO orbitals for visualization.

    • scrf=(smd,solvent=water): Applies the SMD implicit solvation model. Change water to chloroform if comparing to NMR data in

      
      .
      
Protocol B: TD-DFT for UV-Vis Prediction

Objective: Predict absorption maxima (


) and oscillator strengths (

).
  • Input Construction:

  • Why CAM-B3LYP? Standard B3LYP often underestimates charge-transfer excitation energies. CAM-B3LYP (Coulomb-Attenuating Method) corrects long-range interactions, providing

    
     values closer to experimental UV-Vis spectra for benzothiazole dyes [3].
    

References

  • Computational Study of Benzothiazole Derivatives (2022). MDPI. Analyzes substituent effects (CF3 vs OCH3) on HOMO-LUMO gaps and NLO properties.

  • Benzothiazole Derivatives as Anticancer Agents (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Reviews the biological mechanisms and structure-activity relationships.

  • TD-DFT Study of Absorption and Emission Spectra (2017). ResearchGate. Benchmarking B3LYP vs CAM-B3LYP for predicting optical properties of benzothiazole dyes.

  • Theoretical Study of Benzothiazole and Its Derivatives (2024). Scientific Research Publishing. Detailed analysis of global reactivity descriptors and MEP mapping.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid. As a novel chemical compound, it is imperative to treat it with the utmost caution, assuming a hazard profile informed by its constituent chemical moieties: a benzothiazole group and a naphthoic acid group. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Composite Risk Profile

Due to the absence of specific toxicological data for 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid, a conservative approach to safety is mandatory. The hazard profile is extrapolated from the known risks associated with its primary structural components.

  • Benzothiazole Moiety: Benzothiazole and its derivatives are known to be biologically active.[1][2] The parent compound, benzothiazole, is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[3] Some studies have indicated that benzothiazoles can induce genotoxicity and cytotoxicity.[4] Epidemiological studies of rubber factory workers exposed to 2-mercaptobenzothiazole have suggested potential links to certain cancers, highlighting the need for stringent exposure controls.[2]

  • Naphthoic Acid Moiety: 1-Naphthoic acid is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[5][6]

Based on this composite analysis, 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid should be handled as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a severe irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE selection is critical. The following table outlines the minimum required PPE for handling 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid.

Protection Type Required Equipment Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and airborne particles that could cause serious eye irritation or damage.[5][7]
Skin and Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a high risk of splashing, chemical-resistant overalls and an apron are recommended.To prevent skin contact, as the compound is presumed to be toxic upon dermal absorption.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).To provide a robust barrier against skin contact. Disposable nitrile gloves offer good short-term protection.[7] It is crucial to change gloves immediately upon contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[7]To prevent inhalation of the potentially harmful compound.

Experimental Workflow for Donning PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for damage B Ensure proper fit A->B C Don inner gloves B->C D Don lab coat or coveralls C->D E Don respirator (if required) D->E F Don eye and face protection E->F G Don outer gloves F->G

Caption: Sequential workflow for correctly donning Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure risk.

3.1. Engineering Controls:

  • All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

3.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Use a microbalance within the fume hood for weighing the solid compound. Utilize spatulas and weighing boats that can be easily decontaminated or disposed of. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Logical Flow for Safe Chemical Handling

Safe_Handling_Logic Start Start Handling Procedure EngControls Verify Engineering Controls (Fume Hood, Safety Shower) Start->EngControls DonPPE Don Appropriate PPE EngControls->DonPPE ConductWork Perform Chemical Handling in Fume Hood DonPPE->ConductWork Decontaminate Decontaminate Work Area and Equipment ConductWork->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End of Procedure WashHands->End

Caption: Logical progression for safe handling of hazardous chemicals in a laboratory setting.

Disposal Plan: Environmental Responsibility

Improper disposal of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid and its containers can pose a significant environmental hazard. Benzothiazoles are known environmental contaminants found in wastewater.[8]

4.1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the compound, including gloves, bench paper, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

4.2. Disposal Procedure:

  • Do not under any circumstances pour waste down the drain.[9]

  • All hazardous waste must be disposed of through a licensed waste disposal contractor, in accordance with local, state, and federal regulations.[9]

  • Ensure that waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[9]
Small Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.
Large Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

References

  • Synerzine. (2019, February 15).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7222, Benzothiazole.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • Malaysian Journal of Analytical Sciences.
  • PubMed. (2004).
  • American Chemistry Council. Protective Equipment.
  • Sigma-Aldrich. (2025, November 6).
  • ABEOS. (2024, November 4).
  • Critical Reviews in Environmental Science and Technology. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • InfoDyne. (2017, November 23).
  • National Center for Biotechnology Information. (2016, December 20).
  • YouTube. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
  • Thermo Fisher Scientific. (2025, December 21).
  • Thermo Fisher Scientific. (2025, September 7).
  • Science of The Total Environment. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.